(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one
CAS No.: 1461750-25-3
Cat. No.: VC11711959
Molecular Formula: C27H28O5
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461750-25-3 |
|---|---|
| Molecular Formula | C27H28O5 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | (3R,4S,5R,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one |
| Standard InChI | InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3/t20-,24-,25+,26-/m1/s1 |
| Standard InChI Key | SFKYGYRKFMUHAD-YEHREXKJSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| SMILES | CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a complex organic compound with a molecular formula of C27H28O5 and a molecular weight of approximately 432.5 g/mol . This compound is a derivative of pyran-2-one, featuring three benzyloxy groups attached to the 3, 4, and 5 positions of the tetrahydro-2H-pyran ring, along with a methyl group at the 6 position.
Synonyms and Related Compounds
This compound is also known by several synonyms, including D-Gluconic acid, 6-deoxy-2,3,4-tris-O-(phenylmethyl)-, delta-lactone and (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-one . Related compounds include other benzyloxy-substituted pyran derivatives, such as (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol, which features an additional benzyloxy group on the methyl substituent .
Applications and Research Findings
While specific applications of (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-tetrahydro-6-methylpyran-2-one are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of complex carbohydrates and other organic molecules. The presence of multiple benzyloxy groups makes these compounds useful for protecting hydroxyl groups during chemical reactions, allowing for selective deprotection and further modification .
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols. It is stored in a refrigerator to maintain stability and is typically used in research settings only. Safety data sheets (SDS) for similar compounds often list precautions related to skin and eye irritation, respiratory issues, and potential environmental hazards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume